8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide" is a compound of interest due to its structural complexity and potential biological activities. The compound belongs to the fluoroquinolone class, known for their broad-spectrum antibacterial activity, although the specific use and applications of this compound extend beyond the typical scope of fluoroquinolones due to its unique substitution pattern.
Synthesis Analysis
The synthesis of related fluoroquinolone derivatives involves multi-step chemical processes that include cyclization, fluorination, and carboxamide formation. For instance, the synthesis of pyridonecarboxylic acids, a closely related compound, was achieved by reacting substituted quinoline with various reagents to introduce the fluoro and carboxamide functional groups in a controlled manner, highlighting the complexity and precision required in synthesizing such molecules (Sukach et al., 2015).
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Quinoline Derivatives
A series of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives were developed, involving 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as intermediates. These compounds demonstrated antibacterial abilities towards different microorganisms, highlighting their potential as antimicrobial agents (Valluri et al., 2017).
Antimicrobial Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The synthesis involved ethoxymethylenemalononitrile and resulted in compounds with antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial therapies (Holla et al., 2006).
Photostability and Photochemical Reactions
Photoinduced C-F Bond Cleavage
Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids revealed heterolytic defluorination under photochemical conditions. This study provides insights into the photostability and photochemical behaviors of fluorinated quinolones, which are significant for developing photostable therapeutic agents (Fasani et al., 1999).
Chemical Sensing and Biological Applications
Chemosensor for Zn2+
A study introduced a chemosensor for Zn2+ ions based on a quinoline derivative, which showed remarkable fluorescence enhancement in aqueous solution. This sensor could detect Zn2+ concentrations in living cells and water samples, demonstrating its utility in environmental monitoring and biological studies (Park et al., 2015).
Structural and Mechanistic Insights
Antibacterial Quinolones
A distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel 8-chloroquinolone showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study offers valuable structure-activity relationship insights for developing new antibacterial agents (Kuramoto et al., 2003).
properties
IUPAC Name |
8-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4O/c1-10-9-14(18(20,21)22)26-15(24-10)7-8-23-17(27)13-6-5-11-3-2-4-12(19)16(11)25-13/h2-6,9H,7-8H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFWVCIUYHGFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.